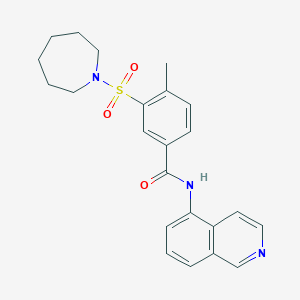![molecular formula C16H13FN2OS2 B2791274 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886915-82-8](/img/structure/B2791274.png)
2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide are not available in the search results, similar compounds have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide showed specific peaks in its FT-IR spectrum corresponding to C–S, C=N, amide C=O, and –NH bonds .作用機序
The mechanism of action of 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is not fully understood. However, studies have shown that this compound inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. This compound also activates the Nrf2 signaling pathway, which is involved in antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinases. This compound also inhibits the production of reactive oxygen species and nitric oxide, reducing oxidative stress and inflammation. This compound has been shown to induce apoptosis in cancer cells, leading to cell death.
実験室実験の利点と制限
2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide has several advantages for lab experiments. This compound is a synthetic compound, which allows for precise control of the chemical structure and purity. This compound is also stable and has a long shelf life, making it a convenient reagent for lab experiments.
However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in certain assays. This compound also has a relatively high molecular weight, which can limit its cellular uptake and bioavailability.
将来の方向性
There are several future directions for the study of 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. This compound has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy and safety in clinical trials.
Another direction is to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases. This compound has shown neuroprotective effects in animal models, and further studies are needed to evaluate its potential as a therapeutic agent for Alzheimer's and Parkinson's disease.
Finally, there is a need for further studies to investigate the mechanism of action of this compound. Although this compound has been extensively studied, its exact mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets and pathways involved in the biological effects of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic properties for cancer, inflammation, and neurodegenerative diseases. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. This compound inhibits the NF-κB signaling pathway, activates the Nrf2 signaling pathway, and inhibits the activity of histone deacetylases. This compound has several advantages for lab experiments, but also has some limitations. Further studies are needed to evaluate the efficacy and safety of this compound as a therapeutic agent for various diseases, and to elucidate its mechanism of action.
合成法
The synthesis of 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide involves the reaction of 2-aminothiophenol with 6-fluorobenzo[d]thiazole-2-carbonyl chloride in the presence of triethylamine. This reaction produces this compound as a white solid with a high yield.
科学的研究の応用
2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide has been extensively studied for its anti-cancer properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
This compound has also been studied for its anti-inflammatory properties. This compound inhibits the production of inflammatory cytokines and chemokines, reducing inflammation in various disease models. This compound has been shown to be effective in reducing inflammation in animal models of arthritis, colitis, and asthma.
In addition, this compound has been studied for its neuroprotective properties. This compound has been shown to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-21-13-6-4-3-5-11(13)15(20)19-16-18-12-8-7-10(17)9-14(12)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWRMHKQMYFZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2791191.png)
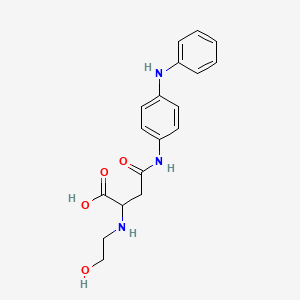
![Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2791194.png)
![2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide](/img/structure/B2791196.png)
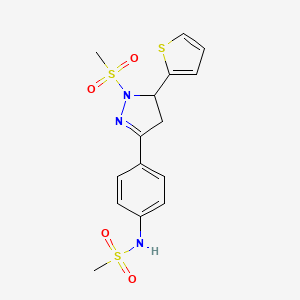

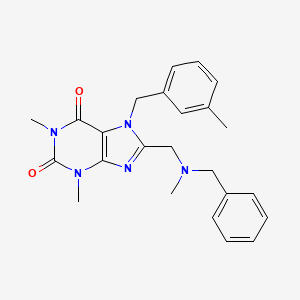
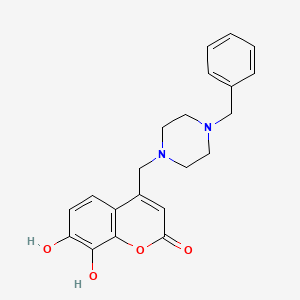
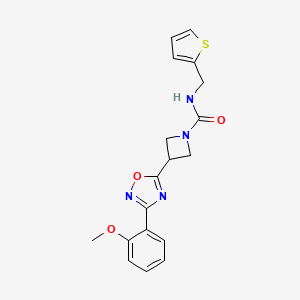
![N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2791204.png)
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2791205.png)
![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)
